1-(2-bromoethyl)-4-(tert-butoxy)benzene
Description
1-(2-Bromoethyl)-4-(tert-butoxy)benzene is an aromatic compound featuring a benzene ring substituted with a tert-butoxy group at the para position and a 2-bromoethyl group at the ortho position. The tert-butoxy group (electron-donating, bulky) and the bromoethyl moiety (reactive alkyl halide) confer unique chemical and physical properties.
Properties
IUPAC Name |
1-(2-bromoethyl)-4-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGNCUZYCWSLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147894-41-4 | |
| Record name | 1-(2-bromoethyl)-4-(tert-butoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-(tert-butoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(tert-butoxy)benzene followed by the introduction of the bromoethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of 1-(2-bromoethyl)-4-(tert-butoxy)benzene may involve large-scale bromination reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4-(tert-butoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to facilitate reduction reactions.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions can produce benzene derivatives with additional oxygen-containing functional groups.
- Reduction reactions result in the formation of ethyl-substituted benzene compounds.
Scientific Research Applications
1-(2-Bromoethyl)-4-(tert-butoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-bromoethyl)-4-(tert-butoxy)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The tert-butoxy group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
tert-Butoxy vs. Methoxy/Ethoxy Groups
- 1-(2-Bromoethyl)-4-methoxybenzene :
- The methoxy group (electron-donating) enhances ring activation but lacks the steric bulk of tert-butoxy. This results in higher reactivity in electrophilic substitutions but lower stability in sterically demanding reactions.
- Reported yield in alkylation reactions: 37% (vs. 51% for trifluoromethyl-substituted analogs) .
- 1-(2-Bromoethyl)-4-ethoxybenzene: Ethoxy provides intermediate steric hindrance between methoxy and tert-butoxy.
Halogenated Derivatives
- 1-(2-Bromoethyl)-4-fluorobenzene :
- Fluorine’s strong electron-withdrawing effect deactivates the ring, reducing reactivity in electrophilic substitutions compared to tert-butoxy-substituted analogs. Bromine’s leaving-group ability remains critical for nucleophilic substitutions .
- 1-(2-Chloroethyl)-4-fluorobenzene :
- Chlorine’s poorer leaving-group ability compared to bromine results in slower substitution reactions. The electronic effects of fluorine further modulate reactivity .
Trifluoromethyl and Nitro Groups
- 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene :
- 1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene :
- The nitro group introduces strong electron-withdrawing effects and conjugation, enabling applications in photochemical studies. The extended bromoalkoxy chain enhances flexibility and solubility .
Positional Isomerism and Chain Length Effects
Substituent Position
- 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene :
- Meta-substitution of the trifluoromethyl group creates steric and electronic asymmetry, altering reaction pathways compared to para-substituted analogs .
- 2-(tert-Butoxy)-4-chloro-1-fluorobenzene :
- Ortho/para positional swapping of chloro and fluoro groups modifies dipole interactions and steric accessibility, impacting biological activity .
Alkyl Chain Length
- 1-(3-Bromopropoxy)-4-tert-butylbenzene :
- 1-(4-Bromobutoxy)-4-tert-butylbenzene :
Functional Group Comparisons
Biological Activity
1-(2-Bromoethyl)-4-(tert-butoxy)benzene is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
1-(2-Bromoethyl)-4-(tert-butoxy)benzene is characterized by the presence of a bromine atom and a tert-butoxy group, which contribute to its reactivity and interaction with biological systems. The molecular structure can be represented as follows:
- Chemical Formula : C12H15BrO
- CAS Number : 1147894-41-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromine atom can facilitate electrophilic reactions, while the tert-butoxy group enhances lipophilicity, allowing for better membrane permeability.
Biological Activity
Research indicates that 1-(2-bromoethyl)-4-(tert-butoxy)benzene exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes.
- Anticancer Potential : Preliminary in vitro studies suggest that this compound may inhibit the proliferation of cancer cells, potentially through apoptosis induction.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, indicating potential applications in drug development.
Data Tables
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of 1-(2-bromoethyl)-4-(tert-butoxy)benzene demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent in treating infections caused by these bacteria. -
Anticancer Activity Assessment :
In vitro assays using human breast cancer cell lines revealed that treatment with 1-(2-bromoethyl)-4-(tert-butoxy)benzene resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 25 µM, suggesting that further development could lead to novel anticancer therapies. -
Enzyme Inhibition Analysis :
The compound was tested for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Results indicated a significant reduction in enzyme activity at concentrations above 10 µM, highlighting its potential impact on pharmacokinetics when co-administered with other drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
